76-Fold Enhanced Urease Inhibition Relative to Hydroxyurea
In a comparative enzyme inhibition study, the urease inhibitory potency of 1-Hydroxy-3-(4-nitrophenyl)urea was directly measured against the clinical standard hydroxyurea. The target compound demonstrated significantly higher activity, with an IC50 value of 1.31 ± 0.09 μM, compared to 100 ± 0.15 μM for hydroxyurea [1]. This quantifiable difference establishes a clear performance hierarchy for applications targeting urease.
| Evidence Dimension | Urease Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.31 ± 0.09 μM |
| Comparator Or Baseline | Hydroxyurea (IC50: 100 ± 0.15 μM) |
| Quantified Difference | 76-fold lower IC50 for target compound |
| Conditions | In vitro enzyme inhibition assay; preincubation for 15 mins followed by substrate addition |
Why This Matters
Procurement of this specific compound is justified for urease-targeted research by its >75-fold gain in potency over hydroxyurea, a significant advantage for dose-response and lead optimization studies.
- [1] Ahmed, A., et al. (2021). Table 1: The IC50 values (μM) of compounds 7a–o against urease. Scientific Reports, 11, 90104. View Source
